Inositol phosphates are a group of organic compounds found widely in the natural environment. They are important in biology, agriculture, and nutrition, as they are involved in cellular processes such as signal transduction, ion channel regulation, and cell growth .
The compound may be selectively dibenzylated at the C-4 and C-6 positions. Phosphorylation followed by deprotection provides inositol-2-phosphate .
1,3,5-O-Methylidyne-myo-inositol is a chemical compound with the molecular formula C₇H₁₀O₆ and a CAS number of 98510-20-4. This compound is a derivative of myo-inositol, which is a cyclic sugar alcohol that plays a crucial role in cellular signaling and metabolism. The unique structural feature of 1,3,5-O-Methylidyne-myo-inositol is the presence of a methylene bridge connecting the hydroxyl groups at the 1, 3, and 5 positions of the myo-inositol framework. This modification alters its chemical properties and potential biological activities compared to its parent compound.
1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].
The biological activity of 1,3,5-O-Methylidyne-myo-inositol is an area of ongoing research. Myo-inositol and its derivatives are known to be involved in several cellular processes:
The synthesis of 1,3,5-O-Methylidyne-myo-inositol can be achieved through several methods:
1,3,5-O-Methylidyne-myo-inositol has several applications:
Several compounds share structural similarities with 1,3,5-O-Methylidyne-myo-inositol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Myo-Inositol | Six-membered cyclic sugar alcohol | Natural compound involved in cellular signaling |
D-Chiro-Inositol | Isomer of myo-inositol with different stereochemistry | Plays a role in insulin signaling |
2-O-Methylmyo-Inositol | Methylation at the 2-position | Affects cell signaling differently than myo-inositol |
1,2-Diacyl-sn-glycerols | Glycerol backbone with acyl groups | Involved in membrane structure and function |
The uniqueness of 1,3,5-O-Methylidyne-myo-inositol lies in its specific methylene bridge modification at the 1, 3, and 5 positions which distinguishes it from other derivatives. This modification potentially alters its reactivity and biological interactions compared to other inositols.